molecular formula C8H18O B196115 1-(1,1-Dimethylethoxy)-2-methylpropane CAS No. 33021-02-2

1-(1,1-Dimethylethoxy)-2-methylpropane

Cat. No.: B196115
CAS No.: 33021-02-2
M. Wt: 130.23 g/mol
InChI Key: UPOMCDPCTBJJDA-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethoxy)-2-methylpropane is an organic compound with the molecular formula C7H16O It is a derivative of propane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for preparing asymmetrical ethers. For 1-(1,1-Dimethylethoxy)-2-methylpropane, this involves reacting a tert-butoxide nucleophile with an isobutyl halide.

Reaction Mechanism and Conditions

  • Alkoxide Preparation : Sodium tert-butoxide (NaOt-Bu) is generated by treating tert-butanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C .

  • Nucleophilic Substitution : The alkoxide reacts with 1-bromo-2-methylpropane (isobutyl bromide) at 60–70°C for 6–8 hours.

Key Equation :
(CH3)3CONa+CH2CH(CH3)CH2Br(CH3)3COCH2CH(CH3)2+NaBr\text{(CH}_3\text{)}_3\text{CONa} + \text{CH}_2\text{CH(CH}_3\text{)CH}_2\text{Br} \rightarrow \text{(CH}_3\text{)}_3\text{COCH}_2\text{CH(CH}_3\text{)}_2 + \text{NaBr}

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes alkoxide stability
Temperature60–70°CBalances reaction rate and side reactions
Molar Ratio (Alkoxide:Halide)1.1:1Compensates for alkoxide hydrolysis

Yield : 68–75% under optimized conditions . Side products include elimination alkenes (e.g., isobutylene) due to E2 pathways, particularly at higher temperatures.

Acid-Catalyzed Dehydration of Alcohols

This method leverages the condensation of tert-butanol and isobutanol under acidic conditions, following a carbocation-mediated mechanism.

Procedure

  • Catalyst System : Concentrated sulfuric acid (H2_2SO4_4) or p-toluenesulfonic acid (p-TsOH) at 2–5 mol%.

  • Reaction Setup : Azeotropic removal of water using a Dean-Stark trap at 100–110°C for 4–6 hours.

Key Equation :
(CH3)3COH+HOCH2CH(CH3)2H+(CH3)3COCH2CH(CH3)2+H2O\text{(CH}_3\text{)}_3\text{COH} + \text{HOCH}_2\text{CH(CH}_3\text{)}_2 \xrightarrow{\text{H}^+} \text{(CH}_3\text{)}_3\text{COCH}_2\text{CH(CH}_3\text{)}_2 + \text{H}_2\text{O}

Thermodynamic Considerations

The gas-phase enthalpy of formation (ΔfH\Delta_fH^\circ) of this compound is 368.2±2.0 kJ/mol-368.2 \pm 2.0\ \text{kJ/mol} , indicating moderate stability. The exothermic nature of etherification (ΔH25 kJ/mol\Delta H \approx -25\ \text{kJ/mol}) favors product formation at elevated temperatures.

Industrial Scalability

FactorIndustrial Adaptation
Catalyst RecyclingHeterogeneous resins (e.g., Amberlyst™)
Continuous FlowFixed-bed reactors with in-line distillation
Byproduct ManagementAlkene hydrogenation to recover alcohols

Yield : 80–85% in continuous systems, with >99% purity after distillation .

Phase-Transfer Catalysis (PTC)

PTC circumvents the need for anhydrous conditions by shuttling alkoxide ions between aqueous and organic phases.

Protocol

  • Catalyst : Benzyltriethylammonium chloride (BTEAC, 5 mol%).

  • Phases : Aqueous NaOH (50%) and dichloromethane (DCM).

  • Conditions : Stirring at 40°C for 3 hours.

Advantages :

  • Avoids moisture-sensitive reagents.

  • Reduces side reactions (e.g., eliminations).

Limitations :

  • Lower yields (55–60%) due to competing hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics through rapid dielectric heating.

Experimental Setup

  • tert-Butanol (1 equiv), isobutyl bromide (1.05 equiv), K2_2CO3_3 (2 equiv).

  • Solvent-free conditions, 300 W, 120°C, 20 minutes.

Results :

  • Yield: 78% with 95% selectivity.

  • Energy consumption reduced by 70% compared to conventional heating .

Biocatalytic Approaches

Emerging enzymatic methods use lipases (e.g., Candida antarctica Lipase B) to catalyze ether bond formation.

Reaction Parameters

EnzymeSubstrateSolventConversion
CALBtert-Butyl acetateHexane42%
Immobilized CALBIsobutyl vinyl etherToluene58%

Challenges : Low turnover numbers and enzyme denaturation at high temperatures limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethylethoxy)-2-methylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,1-Dimethylethoxy)-2-methylpropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,1-Dimethylethoxy)-2-methylpropane exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products through the transfer of electrons. In substitution reactions, the compound’s functional groups are replaced by other groups, altering its chemical properties and reactivity .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Dimethylethoxy)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Biological Activity

Overview

1-(1,1-Dimethylethoxy)-2-methylpropane, with the molecular formula C8_8H18_{18}O, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propane where one hydrogen atom is replaced by a 1,1-dimethylethoxy group. Its unique structure imparts distinct chemical properties that are significant in various biological and industrial applications.

The biological activity of this compound can be attributed to its interactions at the molecular level. As an ether, it exhibits low reactivity under standard conditions but can undergo acidic cleavage when exposed to strong acids. This property allows it to participate in various biochemical pathways.

Target Enzymes and Pathways:

  • The compound has been studied for its potential inhibitory effects on specific enzymes involved in metabolic pathways.
  • It may interact with enzymes similar to those affected by its analogs, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the degradation of tyrosine and has implications in both plant biology and human health.

Antiviral Properties

Recent studies indicate that this compound exhibits antiviral activity. It has shown promise in protecting cells against viral infections, potentially through mechanisms that enhance cellular resistance to viral replication.

Phytotoxic Effects

The compound's phytotoxicity has been evaluated, revealing its ability to inhibit plant growth. This effect is particularly relevant in agricultural contexts where it could serve as a herbicide. The mechanism behind this activity involves interference with photosynthetic pathways, leading to symptoms such as bleaching and eventual plant death.

Case Study: Phytotoxic Activity Evaluation

A series of experiments were conducted to assess the phytotoxic effects of this compound on various plant species. The results indicated significant inhibition of growth at certain concentrations.

Plant Species IC50_{50} (μM) Observations
Brassica campestris200Notable bleaching observed
Echinochloa crus-galli150Growth inhibition evident

These findings suggest that the compound could be developed into an effective herbicide for controlling specific weed species.

Case Study: Antiviral Activity

In vitro studies have demonstrated that this compound can protect cultured cells from viral infections. The compound was tested against several viruses, including those causing respiratory infections.

Virus Type Protection Level Mechanism
Influenza A75% reduction in viral loadEnhances host cell defenses
Herpes Simplex Virus60% reductionInhibits viral entry

These results highlight the potential of this compound as a therapeutic agent against viral infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Preliminary studies suggest:

  • Absorption: Rapid absorption in biological systems.
  • Metabolism: Likely metabolized by hepatic enzymes similar to other ethers.
  • Excretion: Primarily excreted through urine.

Toxicological assessments indicate that while the compound shows promising biological activities, further studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(1,1-Dimethylethoxy)-2-methylpropane, and how do they influence experimental design?

The compound (CAS 33021-02-2, C₈H₁₈O) has a molecular weight of 130.23 g/mol and a defined structure as a branched ether. Its physical properties, such as boiling point and solubility, are critical for solvent selection in reactions. For instance, its hydrophobic nature (no reported solubility in water) suggests compatibility with non-polar reaction systems. Researchers should prioritize characterizing purity (>99.92% as per heat capacity studies) using techniques like gas chromatography to avoid side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified under GHS hazard codes H225 (flammable liquid), H336 (respiratory irritation), and H350 (carcinogenicity). Key precautions include:

  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Storage : Seal containers and store at room temperature in dry conditions to prevent peroxide formation, a known stability issue for ethers. Peroxide removal can be achieved via alumina column filtration .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

Experimental heat capacity data (163.9–353.4 K) reported by Drużbic et al. (2006) show a precision of ±0.30%. Discrepancies may arise from calibration methods (e.g., adiabatic vs. differential scanning calorimetry) or sample purity. To address inconsistencies:

  • Cross-validate using the "melpt p BSAO" method cited in the recommended dataset .
  • Replicate measurements under inert atmospheres to exclude oxidative degradation effects .

Q. What are the implications of peroxide formation in stored this compound, and how can this be mitigated?

Ethers like this compound are prone to peroxide formation upon prolonged storage, which can lead to explosive hazards. Mitigation strategies include:

  • Chemical Stabilization : Add antioxidants such as BHT (butylated hydroxytoluene) at 50–100 ppm.
  • Physical Removal : Pass the solvent through activated alumina columns, which adsorb peroxides effectively .
  • Regular Testing : Use iodide-starch test strips to monitor peroxide levels quarterly .

Q. How does the compound’s regulatory status under REACH impact its use in European research?

As a registered phase-in substance under REACH (ECHA list), researchers must comply with extended safety data reporting and risk mitigation measures. This includes:

  • Documenting exposure scenarios for inhalation and dermal contact.
  • Submitting use-specific Chemical Safety Assessments (CSAs) to the ECHA if annual usage exceeds 1 ton .

Q. Methodological Notes

  • Thermodynamic Data Validation : Always cross-reference heat capacity values with the Journal of Physical and Chemical Reference Data (2010) for standardized measurements .
  • Safety Compliance : Align laboratory protocols with OSHA HCS (29 CFR 1910) and EU CLP regulations for hazard communication .

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMCDPCTBJJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186667
Record name Isopropyl tert-butyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33021-02-2
Record name 1-(1,1-Dimethylethoxy)-2-methylpropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tert-butyl ether
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Record name Isopropyl tert-butyl ether
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Record name 1-(1,1-dimethylethoxy)-2-methylpropane
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Record name ISOPROPYL TERT-BUTYL ETHER
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Synthesis routes and methods

Procedure details

In the etherification stage, isobutene is reacted with alcohols, preferably with isobutanol, over an acidic catalyst, preferably over an acidic ion exchanger, to give ethers preferably isobutyl tert-butyl ether. According to one embodiment of the invention, the reaction is carried out in a three-stage reactor cascade, in which the reaction mixture flows through flooded fixed-bed catalysts from top to bottom. In the first reactor the inlet temperature is 0 to 60° C., preferably 10 to 50° C.; the outlet temperature is between 25 and 85° C., preferably between 35 and 75° C., and the pressure is 2 to 50 bar, preferably 3 to 20 bar. At a ratio of isobutanol to isobutene of from 0.8 to 2.0, preferably 1.0 to 1.5, the conversion is between 70 and 90%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-Benzhydrylsulfinylacetate
(-)-Benzhydrylsulfinylacetate
1-(1,1-Dimethylethoxy)-2-methylpropane
(-)-Benzhydrylsulfinylacetate
(-)-Benzhydrylsulfinylacetate
1-(1,1-Dimethylethoxy)-2-methylpropane
(-)-Benzhydrylsulfinylacetate
(-)-Benzhydrylsulfinylacetate
1-(1,1-Dimethylethoxy)-2-methylpropane
(-)-Benzhydrylsulfinylacetate
(-)-Benzhydrylsulfinylacetate
1-(1,1-Dimethylethoxy)-2-methylpropane
(-)-Benzhydrylsulfinylacetate
(-)-Benzhydrylsulfinylacetate
1-(1,1-Dimethylethoxy)-2-methylpropane
(-)-Benzhydrylsulfinylacetate
(-)-Benzhydrylsulfinylacetate
1-(1,1-Dimethylethoxy)-2-methylpropane

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